1-(3-Piperidinyl)indoline dihydrochloride CAS 1219957-54-6 properties
1-(3-Piperidinyl)indoline dihydrochloride CAS 1219957-54-6 properties
The following technical guide is structured to serve as an operational monograph for 1-(3-Piperidinyl)indoline dihydrochloride . It prioritizes synthetic utility, handling protocols, and structural advantages in medicinal chemistry.[1]
Structural Utility, Synthetic Protocols, and Handling in Medicinal Chemistry
Executive Summary & Chemical Identity
1-(3-Piperidinyl)indoline dihydrochloride (CAS 1219957-54-6) is a bicyclic heterocyclic building block characterized by an indoline core coupled to the 3-position of a piperidine ring.[2] As a secondary amine scaffold, it serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring "3-dimensionality" (high Fsp³) to improve solubility and selectivity profiles compared to flat aromatic systems.
This compound is supplied as a dihydrochloride salt , rendering it highly water-soluble but requiring specific neutralization protocols ("salt breaking") prior to use in metal-catalyzed cross-couplings or nucleophilic substitutions.
Table 1: Physicochemical Profile
| Property | Data | Note |
| CAS Number | 1219957-54-6 | Racemic mixture (unless specified otherwise) |
| IUPAC Name | 1-(piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride | |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ | Salt Form (2HCl) |
| Molecular Weight | 275.22 g/mol | Free Base MW: ~202.30 g/mol |
| Solubility | High: Water, DMSO, MeOHLow: DCM, Hexanes, Et₂O | Salt is polar/hygroscopic |
| Acidity (pKa) | Indoline N: ~0–1 (Predicted)Piperidine NH: ~9–10 (Predicted) | Piperidine N is the dominant basic center |
| H-Bond Donors | 2 (NH⁺ sites in salt) | 1 (Piperidine NH) in free base |
| Chiral Center | C3 of Piperidine | Sold as racemate; resolution required for stereospecific SAR |
Structural Analysis: The "Escape from Flatland"
In modern drug design, 3-substituted piperidines are preferred over 4-substituted analogs because they introduce a chiral center and an out-of-plane vector. This breaks molecular symmetry, often resulting in improved selectivity for protein binding pockets (e.g., GPCRs, Kinases).
Visualization: Structural Connectivity & Reactivity
The following diagram illustrates the distinct chemical domains of the molecule and their respective reactivities.
Figure 1: Structural decomposition of 1-(3-Piperidinyl)indoline. The Indoline N1 is capped, leaving the Piperidine NH as the sole derivatization vector.
Handling Protocol: The "Salt Break"
The dihydrochloride form (2HCl) is stable but non-nucleophilic. For reactions requiring the free amine (e.g., Buchwald-Hartwig coupling, SNAr, Amide coupling), the salt must be neutralized.
WARNING: Attempting to use the 2HCl salt directly in couplings with only stoichiometric base (e.g., 1 eq. TEA) often leads to stalled reactions because the first equivalent of base is consumed merely neutralizing the counterions.
Protocol A: In-Situ Neutralization (Recommended for High-Throughput)
Use this method for standard amide couplings or SNAr reactions where inorganic salts do not interfere.
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Solvent: Dissolve CAS 1219957-54-6 in DMF or DMA (Solubility is poor in DCM/THF until neutralized).
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Base: Add 3.5 equivalents of DIPEA (Diisopropylethylamine).
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Rationale: 2.0 eq to neutralize HCl, 1.0 eq to activate the amine, 0.5 eq excess.
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Mixing: Vortex/Stir for 10 minutes at RT. Solution should clarify.
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Reaction: Add electrophile (Acid Chloride, Activated Ester, etc.).
Protocol B: Isolation of Free Base (Recommended for Sensitive Catalysis)
Use this method for Palladium-catalyzed reactions (Buchwald-Hartwig) to prevent catalyst poisoning by chloride ions or amine salts.
Figure 2: Workflow for converting the dihydrochloride salt to the reactive free base.
Synthetic Utility & Reaction Profiling
Once free-based, the secondary amine at the piperidine 3-position is a versatile nucleophile.
Reductive Amination (Library Synthesis)
This is the most common route to generate tertiary amine libraries (e.g., for CNS targets).
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Reagents: Aldehyde (1.0 eq), Free Amine (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).
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Conditions: DCM or DCE, catalytic Acetic Acid, RT, 4–16h.
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Note: The steric bulk of the indoline at C3 does not significantly hinder the nitrogen, allowing reaction with moderately bulky aldehydes.
Nucleophilic Aromatic Substitution (SNAr)
Ideal for attaching the scaffold to heteroaromatic cores (e.g., Pyrimidines, Pyridines).
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Substrate: Chloropyrimidine or Fluoronitrobenzene.
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Conditions: DMSO, DIPEA (3 eq), 80–100°C.
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Observation: The indoline ring acts as an electron-donating group (EDG) via the piperidine, potentially increasing the basicity of the piperidine nitrogen compared to a phenyl-piperidine analog.
Chiral Resolution
Since CAS 1219957-54-6 is typically racemic, separation is often required for late-stage lead optimization.
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Method: Chiral SFC (Supercritical Fluid Chromatography).
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Column: Chiralpak AD-H or OD-H.
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Modifier: MeOH with 0.1% Diethylamine (DEA).
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Literature Precedent: Similar 3-substituted piperidines show excellent resolution on amylose-based stationary phases [1].
Theoretical Biological Applications
While specific pharmacological data for this exact intermediate is proprietary, the Indoline-Piperidine motif is a privileged structure in several therapeutic areas:
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GPCR Antagonists (Dopamine/Serotonin): The distance between the basic nitrogen (piperidine) and the aromatic centroid (indoline) mimics the pharmacophore of dopamine D2/D4 antagonists [2].
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NLRP3 Inflammasome Inhibitors: N-substituted piperidines linked to bicyclic systems are emerging scaffolds for anti-inflammatory agents [3].
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Kinase Inhibitors: The scaffold serves as a solvent-exposed "tail" that improves solubility while the indoline moiety can form pi-cation interactions within the ATP binding pocket.
References
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Gharagozloo, P. et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D2/D4 receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[4]
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PubChem. (2025).[5] Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride (CID 53407966). National Library of Medicine.[5]
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ChemSrc. (2025).[5] CAS 1219957-54-6 Physicochemical Properties.[2][6]
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MDPI. (2022). Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Analogous structural resolution methods).
Sources
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- 3. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoline and piperazine containing derivatives as a novel class of mixed D 2/D 4 receptor antagonists. Part 1: identification and structure–activity relationships | Chemsrc ID:283435 [m.chemsrc.com]
- 5. 3-(Piperidin-3-YL)-1H-indole | C13H16N2 | CID 15389443 - PubChem [pubchem.ncbi.nlm.nih.gov]
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